molecular formula C15H21NO3S B6697635 N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide

N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6697635
M. Wt: 295.4 g/mol
InChI Key: OSURQZKWHZNDEI-UHFFFAOYSA-N
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Description

N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and a tert-butylsulfonyl group

Properties

IUPAC Name

N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-10-9-13(10)14(17)16-11-5-7-12(8-6-11)20(18,19)15(2,3)4/h5-8,10,13H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSURQZKWHZNDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the tert-Butylsulfonyl Group: This step involves the sulfonylation of a phenyl ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step is the formation of the carboxamide group, which can be achieved by reacting the sulfonylated phenyl compound with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or modulators with high specificity and potency.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with unique properties, such as polymers with enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes through binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The cyclopropane ring and tert-butylsulfonyl group can enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-2-methylcyclopropane-1-carboxamide
  • N-(4-methylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide
  • N-(4-tert-butylsulfonylphenyl)-2-ethylcyclopropane-1-carboxamide

Uniqueness

N-(4-tert-butylsulfonylphenyl)-2-methylcyclopropane-1-carboxamide is unique due to the presence of both the tert-butylsulfonyl group and the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds. These features make it a valuable compound for various applications in scientific research and industry.

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